molecular formula C9H11Cl2F2N3 B2833144 [1-(Difluoromethyl)benzimidazol-2-yl]methanamine;dihydrochloride CAS No. 2470438-18-5

[1-(Difluoromethyl)benzimidazol-2-yl]methanamine;dihydrochloride

Cat. No.: B2833144
CAS No.: 2470438-18-5
M. Wt: 270.1
InChI Key: WSMBPCGDWLTPNU-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(Difluoromethyl)benzimidazol-2-yl]methanamine;dihydrochloride typically involves the introduction of a difluoromethyl group into the benzimidazole ring. One common method includes the use of difluoromethylation reagents in the presence of a suitable catalyst. For instance, the reaction of benzimidazole with difluoromethylating agents such as ClCF₂H in the presence of a base can yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation processes, utilizing advanced catalytic systems to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

[1-(Difluoromethyl)benzimidazol-2-yl]methanamine;dihydrochloride: undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and electrophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole oxides, while substitution reactions can produce various N-substituted benzimidazole derivatives .

Mechanism of Action

The mechanism of action of [1-(Difluoromethyl)benzimidazol-2-yl]methanamine;dihydrochloride involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors, leading to inhibition or modulation of their activity. The benzimidazole ring structure allows for interactions with nucleic acids and proteins, contributing to its bioactivity .

Comparison with Similar Compounds

Properties

IUPAC Name

[1-(difluoromethyl)benzimidazol-2-yl]methanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F2N3.2ClH/c10-9(11)14-7-4-2-1-3-6(7)13-8(14)5-12;;/h1-4,9H,5,12H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSMBPCGDWLTPNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(N2C(F)F)CN.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11Cl2F2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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